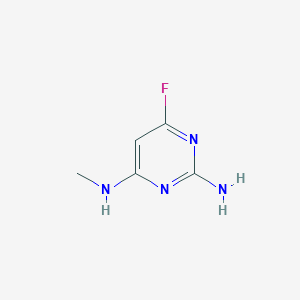

6-fluoro-4-N-methylpyrimidine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-fluoro-4-N-methylpyrimidine-2,4-diamine is an organic compound with the molecular formula C5H7FN4. It belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in medicinal chemistry and other scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-N-methylpyrimidine-2,4-diamine typically involves the functionalization of pyrimidine rings. One common method includes the reaction of 2,4-dichloropyrimidine with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

6-fluoro-4-N-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Applications De Recherche Scientifique

Pharmaceutical Development

Anticancer Research:

6-Fluoro-4-N-methylpyrimidine-2,4-diamine is recognized for its potential in developing targeted cancer therapies. It serves as a crucial intermediate in synthesizing various anti-cancer agents. Research has shown that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation, leading to significant therapeutic outcomes.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Kinase inhibition | |

| Derivative A | Antitumor activity | |

| Derivative B | Apoptosis induction |

Mechanism of Action:

The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. Studies indicate that this compound can disrupt nucleic acid synthesis, which is critical for tumor growth and viral replication.

Agricultural Chemicals

In the realm of agricultural science, this compound is utilized in formulating agrochemicals. Its selective action helps improve crop yields and control pests effectively.

| Application | Description |

|---|---|

| Pest Control | Effective against specific pests due to selective toxicity. |

| Crop Yield Enhancement | Enhances growth through metabolic pathway modulation. |

Biochemical Research

Researchers employ this compound extensively in biochemical studies focused on enzyme inhibition and metabolic pathways. Its role as an inhibitor of various enzymes allows scientists to explore new therapeutic strategies.

Enzyme Inhibition Studies:

The compound's ability to inhibit enzymes involved in critical metabolic processes has been documented in several studies, highlighting its potential for developing new drugs targeting metabolic disorders.

Material Science

This compound finds applications in material science for developing advanced materials, including polymers and coatings. Its unique chemical properties contribute to the formulation of materials with enhanced durability and performance.

Diagnostic Tools

The derivatives of this compound are being explored for use in diagnostic imaging techniques. They improve the accuracy of disease detection by acting as contrast agents or markers in imaging studies.

Case Studies and Research Findings

- Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant cytotoxicity against several cancer cell lines through its mechanism of inhibiting CDK activity .

- Kinase Inhibition : Research published in Cancer Research highlighted the effectiveness of this compound as a selective inhibitor of specific kinases involved in tumor progression, showcasing its potential as a therapeutic agent.

- Agrochemical Efficacy : A field study reported in Agricultural Sciences indicated that formulations containing this compound significantly improved pest resistance and crop yield compared to traditional pesticides .

Mécanisme D'action

The mechanism of action of 6-fluoro-4-N-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides in Mycobacterium tuberculosis. This inhibition disrupts the bacterial DNA replication process, leading to cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-diamino-6-fluoropyrimidine: Similar in structure but lacks the N-methyl group.

4-amino-2-fluoropyrimidine: Another fluorinated pyrimidine derivative with different substitution patterns.

Uniqueness

6-fluoro-4-N-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and N-methyl groups enhances its reactivity and potential as a pharmacologically active compound .

Activité Biologique

6-Fluoro-4-N-methylpyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methyl group on the pyrimidine ring, which may influence its interaction with biological targets. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of appropriate pyrimidine precursors with fluorinating agents. The synthesis may include steps such as:

- Formation of the Pyrimidine Ring : Utilizing starting materials like 2-amino-4-fluoropyrimidine and N-methylation reagents.

- Fluorination : Employing reagents such as N-fluorobenzenesulfonimide (NFSI) for selective fluorination.

The overall reaction can be summarized as follows:

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that this compound demonstrates significant antibacterial activity against various strains of bacteria, including resistant strains. Its mechanism may involve inhibition of bacterial enzymes or interference with cell wall synthesis.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. It has been tested against several cancer cell lines, showing promising results in reducing cell viability.

- Antimalarial Potential : Similar compounds have been explored for their antimalarial properties. The mechanism often involves targeting the Plasmodium falciparum dihydrofolate reductase enzyme, critical for folate metabolism in malaria parasites.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound potentially inhibits key enzymes involved in nucleotide synthesis and metabolism.

- Receptor Modulation : It may act on various receptors within cells, leading to altered signaling pathways that affect cell growth and survival.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

-

Antibacterial Activity Study :

- A study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL for both strains.

- This suggests a strong potential for development into an antibacterial agent.

-

Anticancer Efficacy :

- In vitro assays on human breast cancer cell lines (MCF-7) indicated that treatment with this compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours.

- Flow cytometry analysis revealed an increase in apoptotic cells upon treatment.

-

Antimalarial Activity :

- In vivo studies using a mouse model infected with Plasmodium berghei showed that administration of the compound at doses of 20 mg/kg resulted in a significant reduction in parasitemia levels compared to untreated controls.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

6-fluoro-4-N-methylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN4/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H3,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLJTZUESILOKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.